molecular formula C15H13N3O3S B2920162 2-(3-Methyl-4-oxo-7-phenyl-2-thioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)acetic acid CAS No. 1325304-87-7

2-(3-Methyl-4-oxo-7-phenyl-2-thioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)acetic acid

Cat. No.: B2920162
CAS No.: 1325304-87-7
M. Wt: 315.35
InChI Key: CYCJLYXPHNWVEQ-UHFFFAOYSA-N
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Description

2-(3-Methyl-4-oxo-7-phenyl-2-thioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)acetic acid is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-4-oxo-7-phenyl-2-thioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)acetic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenyl acetic acid derivative, the synthesis may proceed through a series of steps including condensation, cyclization, and functional group modifications .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, green chemistry principles, and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-4-oxo-7-phenyl-2-thioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce certain functional groups to simpler forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-Methyl-4-oxo-7-phenyl-2-thioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-4-oxo-7-phenyl-2-thioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-Methyl-4-oxo-7-phenyl-2-thioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)acetic acid apart is its unique combination of functional groups and its potential for diverse applications in various fields of research and industry. Its structural complexity and reactivity make it a valuable compound for further study and development.

Properties

IUPAC Name

2-(3-methyl-4-oxo-7-phenyl-2-sulfanylidene-1H-pyrrolo[3,2-d]pyrimidin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-17-14(21)13-12(16-15(17)22)10(7-18(13)8-11(19)20)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,16,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCJLYXPHNWVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CN2CC(=O)O)C3=CC=CC=C3)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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